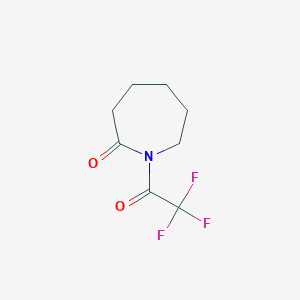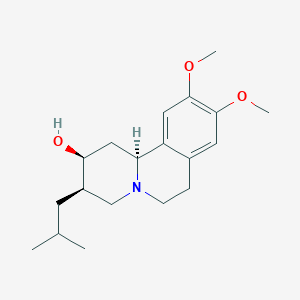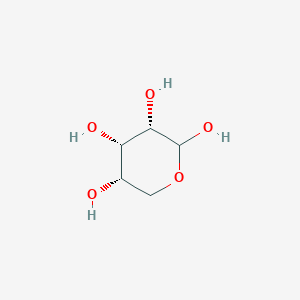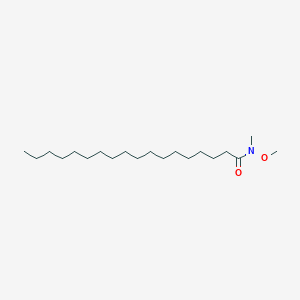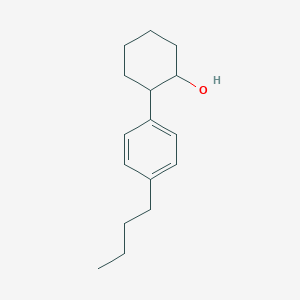
trans-2-(4-n-Butylphenyl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(4-n-Butylphenyl)cyclohexanol: is an organic compound with the molecular formula C16H24O It is a cyclohexanol derivative where the hydroxyl group is attached to the second carbon of the cyclohexane ring, and a butyl-substituted phenyl group is attached to the same carbon in a trans configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-n-Butylphenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-n-butylphenylmagnesium bromide (Grignard reagent).
Grignard Reaction: The Grignard reagent is reacted with cyclohexanone to form the corresponding alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions:
Oxidation: trans-2-(4-n-Butylphenyl)cyclohexanol can undergo oxidation reactions to form ketones or aldehydes.
Reduction: It can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in studying the effects of cyclohexanol derivatives on biological systems.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
作用机制
The mechanism of action of trans-2-(4-n-Butylphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butylphenyl group can interact with hydrophobic regions of proteins or membranes, affecting their activity .
相似化合物的比较
trans-2-Phenylcyclohexanol: Similar structure but lacks the butyl group.
trans-2-(4-Methylphenyl)cyclohexanol: Similar structure with a methyl group instead of a butyl group.
Uniqueness:
属性
分子式 |
C16H24O |
|---|---|
分子量 |
232.36 g/mol |
IUPAC 名称 |
2-(4-butylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-2-3-6-13-9-11-14(12-10-13)15-7-4-5-8-16(15)17/h9-12,15-17H,2-8H2,1H3 |
InChI 键 |
UGSNDJFIMCVSKW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C2CCCCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


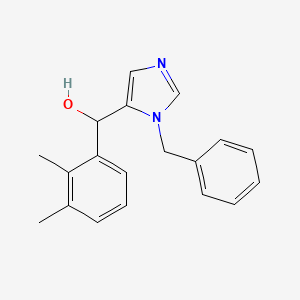
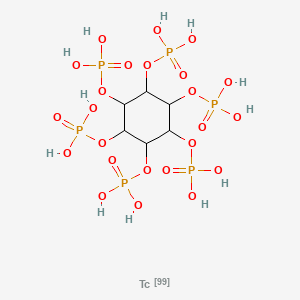
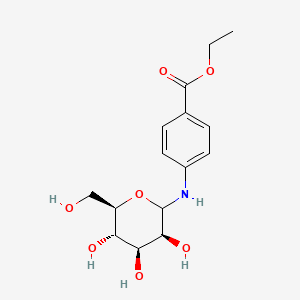


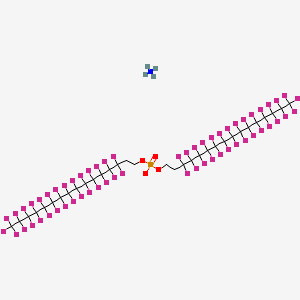
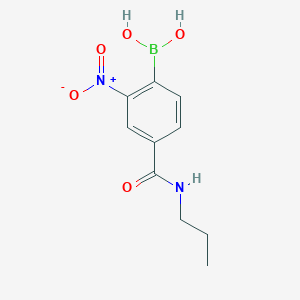
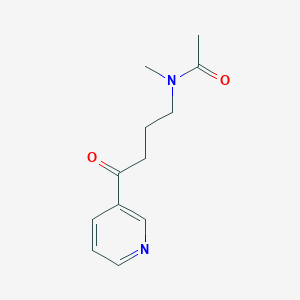
![[(2R,6S)-6-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-(2,2-dimethylpropanoyloxy)-16-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] 2,2-dimethylpropanoate](/img/structure/B13407529.png)
